molecular formula C7H6FNO B1588610 4-Fluorobenzaldehyde oxime CAS No. 459-23-4

4-Fluorobenzaldehyde oxime

Cat. No. B1588610
CAS RN: 459-23-4
M. Wt: 139.13 g/mol
InChI Key: FSKSLWXDUJVTHE-UITAMQMPSA-N
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Description

4-Fluorobenzaldehyde oxime (4-FBNO) is an important organic compound that is widely used in the synthesis of a variety of different compounds. It is a versatile reagent, and has a wide range of applications in both organic and inorganic chemistry. 4-FBNO is an important intermediate for the synthesis of many pharmaceuticals, agrochemicals, and other chemicals. It is also used in the production of polymer materials, dyes, and other materials.

Scientific Research Applications

Radiosynthesis and Biodistribution

4-Fluorobenzaldehyde oxime is instrumental in the field of radiopharmacy. In the study by Glaser et al. (2008), it is used for the radiosynthesis of cyclic RGD peptides conjugated with fluorinated aldehyde-containing prosthetic groups. These compounds have applications in positron emission tomography (PET) imaging, providing insights into tumor biology and receptor imaging.

Labeling of Peptides and Proteins

The compound also serves as a prosthetic group for labeling peptides and proteins, as demonstrated by Wuest et al. (2008). Their work systematically compares 4-[18F]fluorobenzaldehyde oxime derivatives for 18F labeling, critical in biochemistry and molecular biology for studying protein and peptide structures and functions.

Automated Synthesis in Clinical Applications

Speranza et al. (2009) developed an automated synthesis process for 4-[18F]fluorobenzaldehyde, highlighting its application in clinical routine for amino-oxy functionalized peptide labeling. This advancement in synthesis methodology, as outlined in their study, is crucial for efficient and large-scale production of labeled compounds for clinical and research applications.

Antioxidant Activity in Thiazolidin-4-one Derivatives

In the realm of organic chemistry and pharmacology, 4-Fluorobenzaldehyde is a precursor in synthesizing thiazolidin-4-one derivatives with promising antioxidant activities, as explored by El Nezhawy et al. (2009). These derivatives have potential applications in drug development, particularly in combating oxidative stress-related diseases.

Fluorobenzaldehydes Synthesis Research

properties

IUPAC Name

(NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKSLWXDUJVTHE-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

588-95-4, 7304-35-0, 459-23-4
Record name 4-Fluorobenzaldehyde oxime, Z-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorobenzaldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-p-fluorobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name p-Fluorobenzaldehyde oxime
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Fluorobenzaldehyde oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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